molecular formula C32H42O5 B12310699 (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one

(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one

Cat. No.: B12310699
M. Wt: 506.7 g/mol
InChI Key: MFUOANGVUFFOHJ-FBZKPXOCSA-N
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Description

The compound (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one is a complex organic molecule characterized by multiple hydroxyl groups, double bonds, and a phenyl group. This compound is notable for its intricate structure, which includes a pyranone ring and a long aliphatic chain with several conjugated double bonds. Such compounds often exhibit interesting chemical and biological properties due to their structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one typically involves multiple steps, including the formation of the pyranone ring and the attachment of the aliphatic chain. Key steps may include:

    Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Aliphatic Chain: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated double bonds.

    Hydroxylation: Introduction of hydroxyl groups can be done using reagents like osmium tetroxide or hydrogen peroxide under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimizing the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The double bonds can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Bromine, nitric acid, or sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated aliphatic chains.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in redox reactions and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: A compound with a similar aliphatic chain but different functional groups.

    Ethyl 3-(furan-2-yl)propionate: Shares some structural features but differs in the core ring structure.

    Sulfur Compounds: While not structurally similar, they share some chemical reactivity due to the presence of multiple functional groups.

Uniqueness

  • The combination of a pyranone ring with a long, conjugated aliphatic chain and multiple hydroxyl groups makes (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one unique. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C32H42O5

Molecular Weight

506.7 g/mol

IUPAC Name

(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one

InChI

InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3/b12-9+,14-11+,17-10+,22-13+,29-21-

InChI Key

MFUOANGVUFFOHJ-FBZKPXOCSA-N

Isomeric SMILES

CC1C(=O)C(=C(/C(=C/CC(/C=C/C=C/C(=C/C=C/C(C)C(C(C)CCC2=CC=CC=C2)O)/C)O)/O1)O)C

Canonical SMILES

CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C

Origin of Product

United States

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